

N-Benzyl-3-Pyrrolidinone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-3-pyrrolidinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzyl-3-pyrrolidinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its nomenclature, physical and chemical properties, and key experimental protocols.

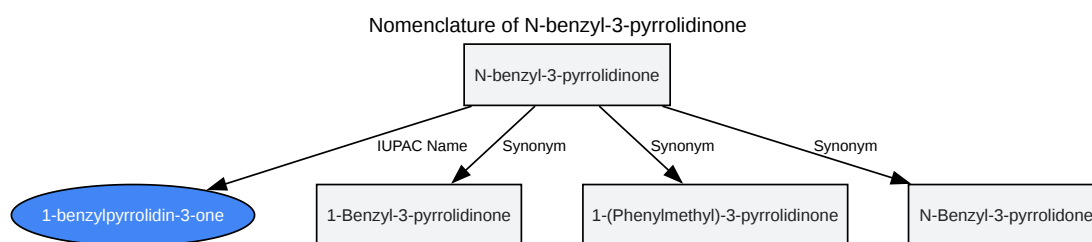
Nomenclature and Synonyms

N-benzyl-3-pyrrolidinone is a derivative of pyrrolidinone, featuring a benzyl group attached to the nitrogen atom. Its systematic and common names are often used interchangeably in scientific literature and chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzylpyrrolidin-3-one^{[1][2]}.

A variety of synonyms are used to identify this chemical, reflecting both its structural features and historical naming conventions. These are crucial for comprehensive literature searches and material sourcing.

Synonym	Reference
1-Benzyl-3-pyrrolidinone	[1]
1-benzylpyrrolidin-3-one	[1][2]
N-Benzyl-3-pyrrolidone	[1]
1-(Phenylmethyl)-3-pyrrolidinone	[1]
1-Benzyl-pyrrolidin-3-one	[1]
3-Pyrrolidinone, 1-(phenylmethyl)-	[1]
3-Pyrrolidinone, 1-benzyl-	[1]
Benzyl-3-pyrrolidinone	[1]
N-benzylpyrrolid-3-one	[1]
1-benzylpyrolidin-3-one	[1]
1-N-benzyl-3-pyrrolidone	[1]
N-BENZYL-3-PYRROLIDONE	[1]

The following diagram illustrates the relationships between the primary name, IUPAC name, and some common synonyms.



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Nomenclature and common synonyms.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of N-benzyl-3-pyrrolidinone is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	775-16-6	[1]
Molecular Formula	C ₁₁ H ₁₃ NO	[1]
Molecular Weight	175.23 g/mol	[1]
InChI	1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2	[1]
InChIKey	DHGMDHQNUNRMIN-UHFFFAOYSA-N	[1]
Canonical SMILES	C1CN(CC1=O)CC2=CC=CC=C2	[1]
EC Number	212-274-0	[1]
Beilstein/REAXYS	1526217	
PubChem CID	69890	[1]

Table 2: Physical Properties

Property	Value	Reference
Appearance	Colorless to yellow to orange to brown colored liquid	
Boiling Point	77 °C at 0.01 mmHg	
Density	1.091 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.539	
Flash Point	>230 °F	
Vapor Pressure	7.38E-05 mmHg at 25°C	

Table 3: Spectral Data

Technique	Data Summary	Reference
¹ H NMR	Spectra available and conforms to structure.	[1]
¹³ C NMR	Spectra available.	[2]
Mass Spectrometry	GC-MS data available.	[2]
Infrared (IR)	FTIR and ATR-IR spectra available.	[1]
Raman Spectroscopy	FT-Raman spectrum available.	[1]

Experimental Protocols

N-benzyl-3-pyrrolidinone is primarily used as an intermediate in organic synthesis. The following section details a representative synthetic protocol and purification methods.

Synthesis of N-benzyl-3-pyrrolidinone

A documented method for the preparation of N-benzyl-3-pyrrolidinone involves a multi-step synthesis starting from ethyl 3-benzylaminopropionate. The overall workflow is depicted below.



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Synthetic workflow for N-benzyl-3-pyrrolidinone.

A detailed, step-by-step protocol based on a filed patent is as follows:

- **Step A: Synthesis of Ethyl 3-benzylaminopropionate:** Benzylamine is reacted with ethyl acrylate under controlled temperature conditions ($\leq 30^\circ\text{C}$ during addition, then $30\text{--}40^\circ\text{C}$ for 14-16 hours). The completion of the reaction is monitored by gas chromatography. The excess benzylamine is removed by distillation, and the product is collected.
- **Step B: Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate:** This step involves the reaction of the product from Step A with reagents such as ethyl chloroacetate in the presence of a base.
- **Step C: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Condensation):** The product from Step B undergoes an intramolecular cyclization reaction using a base like sodium ethoxide in an appropriate solvent such as dry toluene. The reaction is monitored by LC-MS.
- **Step D: Synthesis of N-benzyl-3-pyrrolidinone (Hydrolysis and Decarboxylation):** The cyclized product is then subjected to acidic hydrolysis (e.g., with concentrated hydrochloric acid and water) under reflux for 8-10 hours. After hydrolysis, the aqueous solution's pH is adjusted to 12.0-13.0 with a solid base (like sodium hydroxide or potassium hydroxide), followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude N-benzyl-3-pyrrolidinone is purified by vacuum distillation, collecting the fraction at $145\text{--}150^\circ\text{C}/6\text{ mmHg}$.

Purification and Analytical Methods

- **Distillation:** As mentioned in the synthetic protocol, vacuum distillation is an effective method for purifying N-benzyl-3-pyrrolidinone.
- **Chromatography:** While specific protocols for N-benzyl-3-pyrrolidinone are not detailed in the provided search results, column chromatography using silica gel is a standard technique for the purification of related pyrrolidinone derivatives and can be adapted for this compound. The choice of eluent would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.
- **Analytical Techniques:** The purity and identity of N-benzyl-3-pyrrolidinone can be confirmed using a suite of analytical methods, including ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy, for which reference data is available[1][2].

Biological Context and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that N-benzyl-3-pyrrolidinone itself is an active modulator of specific signaling pathways. Its primary role in the context of drug discovery and development appears to be that of a versatile chemical scaffold or intermediate.

The broader class of pyrrolidinone derivatives has been investigated for a wide range of biological activities, and some have been shown to interact with various cellular targets. For instance, certain pyrrolidinone derivatives have been evaluated as inhibitors of the urokinase receptor (uPAR), which is involved in cancer cell invasion and metastasis. However, in one study, the tested pyrrolidinones did not show an effect on ERK phosphorylation or HIF1 α and NF- κ B signaling[3]. Other research has explored pyrrolidine derivatives as potential treatments for diabetes by inhibiting α -amylase and α -glucosidase.

It is important to note that N-benzyl-3-pyrrolidinone serves as a precursor for the synthesis of more complex molecules with defined biological activities. For example, it is a known intermediate for the synthesis of enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a component of various drug candidates.

Therefore, while N-benzyl-3-pyrrolidinone is a valuable tool for medicinal chemists, further research is required to elucidate any intrinsic biological activity or direct involvement in cellular signaling. Researchers utilizing this compound should consider it a foundational building block for the synthesis of potentially bioactive molecules.

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